PD-1 protein - 146588-21-8

PD-1 protein

Catalog Number: EVT-1521090
CAS Number: 146588-21-8
Molecular Formula: C21H21NO6
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Programmed cell death protein 1 is encoded by the PDCD1 gene located on chromosome 2 in humans. It belongs to the immunoglobulin superfamily and is classified as an immune checkpoint receptor. This classification highlights its role in modulating immune responses, particularly in the context of cancer immunotherapy where blocking its interaction with ligands can enhance anti-tumor immunity .

Synthesis Analysis

Methods of Synthesis

The synthesis of programmed cell death protein 1 can be achieved through several methods, including recombinant DNA technology and solid-phase peptide synthesis. Recombinant techniques involve cloning the PDCD1 gene into expression vectors, followed by transformation into host cells such as bacteria or mammalian cells to produce the protein in large quantities. Solid-phase peptide synthesis can be used for producing specific peptides that bind to programmed cell death protein 1, enhancing its therapeutic potential .

Technical Details

In recombinant synthesis, techniques such as affinity chromatography are employed to purify the expressed protein. For instance, a study utilized fluorescein isothiocyanate-labeled peptides synthesized via solid-phase peptide synthesis to investigate interactions with programmed cell death protein 1 through methods like microscale thermophoresis . The purity and molecular weight of synthesized proteins are typically confirmed using high-performance liquid chromatography and mass spectrometry.

Molecular Structure Analysis

Structure of PD-1

The structure of programmed cell death protein 1 consists of an extracellular domain that contains an immunoglobulin-like variable region and a short cytoplasmic tail. The extracellular domain facilitates binding to its ligands, while the cytoplasmic tail contains motifs that recruit phosphatases to inhibit T cell receptor signaling upon ligand engagement .

Data on Molecular Structure

Crystallographic studies have revealed that the binding interface between programmed cell death protein 1 and programmed death ligand 1 involves key residues that are critical for their interaction. For example, specific amino acids such as Asn (68), Gln (75), Thr (76), Lys (78), Ile (126), and Glu (136) have been identified as pivotal for this binding process . Structural analyses often utilize techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate these interactions.

Chemical Reactions Analysis

Reactions Involving PD-1

The primary chemical reactions involving programmed cell death protein 1 are those associated with its binding to programmed death ligand 1 and programmed death ligand 2. These interactions lead to conformational changes in both proteins, resulting in downstream signaling events that suppress T cell activation.

Technical Details of Reactions

Studies employing computational docking simulations have provided insights into the binding affinities and interaction dynamics between programmed cell death protein 1 and its ligands. For instance, the dissociation constant for a synthetic peptide interacting with programmed cell death protein 1 was measured at approximately 17.8±2.617.8\pm 2.6 nM . Such analyses are crucial for designing inhibitors that can block these interactions effectively.

Mechanism of Action

Process of Action

The mechanism of action of programmed cell death protein 1 involves its engagement with programmed death ligand 1 or programmed death ligand 2 on antigen-presenting cells or tumor cells. This interaction initiates a signaling cascade that results in the recruitment of phosphatases such as SHP-2, leading to dephosphorylation of key signaling molecules involved in T cell activation .

Data Supporting Mechanism

Research has demonstrated that blocking this pathway enhances T cell proliferation and cytokine production, thereby improving anti-tumor responses. The presence of soluble forms of programmed cell death protein 1 has also been shown to modulate immune responses by competing with membrane-bound forms for ligand binding .

Physical and Chemical Properties Analysis

Physical Properties

Programmed cell death protein 1 is a glycoprotein with a molecular weight typically around 5555 kDa when glycosylated. Its solubility is influenced by pH and ionic strength, which can affect its stability in biological assays.

Chemical Properties

Chemically, programmed cell death protein 1 is characterized by its ability to undergo post-translational modifications such as glycosylation, which are essential for its stability and function. These modifications can influence its interactions with ligands and other cellular components .

Applications

Scientific Uses

Programmed cell death protein 1 has significant applications in cancer immunotherapy. Inhibitors targeting this pathway, known as immune checkpoint inhibitors, have revolutionized cancer treatment by reinvigorating T cell responses against tumors. Drugs such as pembrolizumab and nivolumab have been developed to block programmed cell death protein 1 interactions with its ligands, demonstrating efficacy in various malignancies including melanoma, lung cancer, and renal cancer .

In addition to therapeutic applications, understanding the biology of programmed cell death protein 1 contributes to biomarker development for predicting patient responses to immunotherapy. Ongoing research continues to explore novel ways to manipulate this pathway for improved therapeutic outcomes in cancer treatment .

Properties

CAS Number

146588-21-8

Product Name

PD-1 protein

Molecular Formula

C21H21NO6

Synonyms

PD-1 protein

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